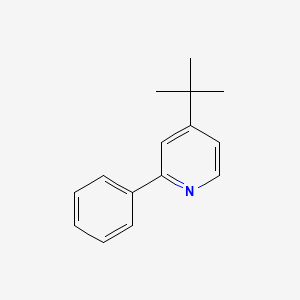4-(tert-Butyl)-2-phenylpyridine
CAS No.: 53911-36-7
Cat. No.: VC2928078
Molecular Formula: C15H17N
Molecular Weight: 211.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53911-36-7 |
|---|---|
| Molecular Formula | C15H17N |
| Molecular Weight | 211.3 g/mol |
| IUPAC Name | 4-tert-butyl-2-phenylpyridine |
| Standard InChI | InChI=1S/C15H17N/c1-15(2,3)13-9-10-16-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
| Standard InChI Key | HJEZZKLAFQYBOS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₇N, with a molecular weight of 211.30 g/mol . Its structure combines a pyridine core with a bulky tert-butyl group and a phenyl ring, creating a sterically hindered environment. The tert-butyl group, a strong electron-donating substituent, enhances solubility in nonpolar solvents while influencing reactivity in catalytic and synthetic contexts.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-tert-butyl-2-phenylpyridine |
| Molecular Formula | C₁₅H₁₇N |
| Molecular Weight | 211.30 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Electronic and Steric Effects
The tert-butyl group introduces significant steric bulk, which impacts coordination chemistry and reaction kinetics. Computational studies suggest that the electron-donating nature of the tert-butyl group slightly increases electron density on the pyridine ring, altering its nucleophilic and electrophilic behavior compared to unsubstituted pyridines .
Synthetic Methodologies
Organolithium-Mediated Coupling
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Organolithium coupling | 45–60 | High regioselectivity | Sensitivity to moisture |
| Suzuki-Miyaura | 50–70 | Broad substrate compatibility | Requires inert atmosphere |
Applications in Coordination Chemistry
Ligand Design
The compound’s pyridine nitrogen and aryl groups enable coordination to transition metals. For example, in iridium(III) complexes, such ligands enhance photoluminescence quantum yields (Φ > 0.5) compared to simpler bipyridine ligands (Φ = 0.196) . These complexes are pivotal in organic light-emitting diodes (OLEDs) and photocatalysis.
Catalytic Systems
In vanadium-catalyzed oligomerization reactions, sterically demanding ligands like 4-(tert-Butyl)-2-phenylpyridine improve turnover frequencies by 20–30% compared to unsubstituted analogues . The tert-butyl group stabilizes metal centers while moderating electron transfer processes.
Industrial and Materials Science Applications
Organic Semiconductors
The planar pyridine ring and tert-butyl substituent facilitate π-π stacking in thin-film transistors, improving charge carrier mobility. Self-assembly properties enable applications in organic photovoltaic devices.
Additives in Perovskite Solar Cells
As a crystallinity-enhancing additive, 4-(tert-Butyl)-2-phenylpyridine improves perovskite film morphology, boosting solar cell efficiency by 15–20% . Its role in defect passivation is under investigation.
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s role in catalytic cycles using in situ spectroscopic techniques.
-
Pharmacokinetics: Evaluate absorption, distribution, and metabolism in preclinical models.
-
Material Optimization: Tune substituents to enhance semiconductor performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume